

Application Notes and Protocols for Reactions with Trimethyloxonium Tetrafluoroborate

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Compound of Interest							
Compound Name:	Trimethyloxonium						
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyloxonium tetrafluoroborate, often referred to as Meerwein's salt, is a powerful and versatile methylating agent used in a wide range of organic syntheses.[1][2] It is a white, crystalline solid that serves as a potent electrophilic methyl source, capable of methylating a variety of nucleophiles, including carboxylic acids, phenols, amides, and other sensitive or weakly nucleophilic functional groups.[1][3][4] This reagent is particularly valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1] Compared to other strong methylating agents like methyl triflate or "magic methyl", **trimethyloxonium** tetrafluoroborate is non-volatile, which reduces its handling hazards.[5] However, it is highly sensitive to moisture and requires careful handling under anhydrous conditions.[3][5][6][7]

Key Features:

- Powerful Methylating Agent: Stronger than methyl sulfonate esters.[5]
- Versatile: Methylates a wide array of functional groups.[1][4]
- Non-Volatile: Reduces inhalation hazards compared to other potent methylating agents.[5]



Moisture Sensitive: Reacts violently with water and requires anhydrous reaction conditions.
 [3][7][8]

Safety Precautions

Trimethyloxonium tetrafluoroborate is a corrosive solid that reacts violently with water, releasing strong acid.[3][7][9] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[7][10] Personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn at all times.[7][11]

Emergency Procedures:

- Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of soap and water. Seek immediate medical attention.[10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

Storage and Handling:

- Store in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area, preferably in a freezer at temperatures between 0-5°C or as low as -20°C.[5][6][10][13]
- All glassware and solvents must be rigorously dried before use.[6][14]
- Quench any residual reagent on spatulas or weighing paper in a beaker of water before disposal.[14]

Experimental Protocols



Protocol 1: General Procedure for Methylation of a Generic Substrate

This protocol outlines a general procedure for the methylation of a nucleophilic substrate using **trimethyloxonium** tetrafluoroborate.

Materials:

- Trimethyloxonium tetrafluoroborate
- Anhydrous dichloromethane (DCM)
- Substrate to be methylated
- Nitrogen or Argon gas supply
- Dry glassware (flame-dried or oven-dried)
- Magnetic stirrer and stir bar
- Pressure-equalizing dropping funnel (if substrate is added as a solution)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
- Suspend the substrate in anhydrous dichloromethane.
- In a separate, dry container, weigh the desired amount of trimethyloxonium tetrafluoroborate quickly to minimize exposure to atmospheric moisture.
- Add the trimethyloxonium tetrafluoroborate to the stirred suspension of the substrate in one portion.



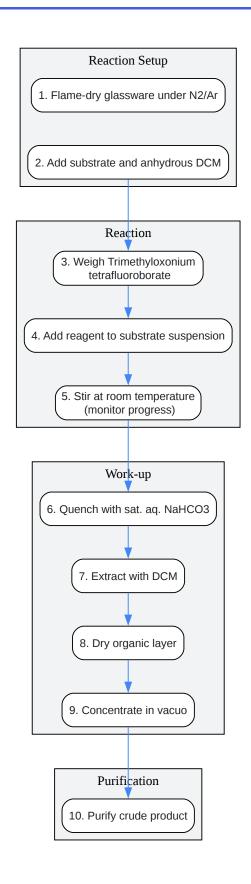




- Stir the reaction mixture at room temperature under an inert atmosphere. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, GC-MS).
- Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylated product.
- Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Experimental Workflow for General Methylation





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Caption: General workflow for a methylation reaction.



Protocol 2: Methylation of a Carboxylic Acid

This protocol is adapted from the esterification of carboxylic acids.[5]

Materials:

- Carboxylic acid
- **Trimethyloxonium** tetrafluoroborate (1.1 equivalents)
- Anhydrous dichloromethane (DCM)
- Nitrogen or Argon gas supply
- · Dry glassware
- Magnetic stirrer and stir bar
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve or suspend the carboxylic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere.
- Add trimethyloxonium tetrafluoroborate (1.1 equivalents) to the stirred solution/suspension.
- Stir the mixture at room temperature for 1-4 hours.
- Quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and extract the aqueous layer twice with DCM.
- Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the methyl ester.



Protocol 3: Methylation of Chlorophenols for GC-MS Analysis

This protocol is based on the derivatization of chlorophenols for analytical purposes.[15]

Materials:

- Chlorophenol sample in a suitable solvent (e.g., from a soil extract)
- · Trimethyloxonium tetrafluoroborate
- Anhydrous dichloromethane (DCM)
- Vortex mixer

Procedure:

- To the sample solution containing the chlorophenols, add a solution of trimethyloxonium tetrafluoroborate in anhydrous DCM.
- Vortex the mixture at room temperature. The reaction is typically rapid.
- The resulting solution containing the O-methylated chlorophenols can be directly analyzed by GC-MS.

Quantitative Data Summary



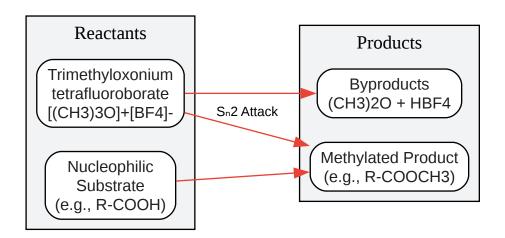
Applicat ion	Substra te	Reagent (Equival ents)	Solvent	Temper ature	Time	Yield	Referen ce
Synthesi s of Dimethyl selenoniu m Tetrafluor oborate	Dimethyl diselenid e	1.0	CH2Cl2	Room Temp.	2 h	N/A (Precipita te formed)	[3]
Methylati on of Epichloro hydrin	Epichloro hydrin	1.13	(CH3)2O / CH2Cl2	N/A	Overnigh t	28-29 g (from 0.307 mol)	[4]
Synthesi s from Triethylox onium Fluoborat e	Dimethyl ether	3.33	CH2Cl2	0°C to Room Temp.	Overnigh t	86-94%	[6]
Methylati on of Phospho nic Acids	Various Phospho nic Acids	Excess	CH ₂ Cl ₂	Room Temp.	1-24 h	N/A (Qualitati ve)	[16]
O- Methylati on of Lactams	Lactams	1.5 (of Triethylox onium salt)	1,2- dimethox yethane	Room Temp.	30 min - 4 h	N/A (Qualitati ve)	[17]

Signaling Pathways and Logical Relationships

The methylation reaction with **trimethyloxonium** tetrafluoroborate proceeds via an S_n2 mechanism. The substrate, acting as a nucleophile, attacks the electrophilic methyl group of the oxonium ion.



Reaction Mechanism



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Caption: S_n2 reaction mechanism for methylation.

This document provides a comprehensive overview of the experimental setup for reactions involving **trimethyloxonium** tetrafluoroborate. Researchers should always refer to specific literature procedures for their particular substrate and scale of reaction and perform a thorough risk assessment before commencing any experimental work.

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